molecular formula C12H5Cl3O3 B1198735 3,7,8-Trichlorooxanthren-2-ol CAS No. 82019-04-3

3,7,8-Trichlorooxanthren-2-ol

Cat. No.: B1198735
CAS No.: 82019-04-3
M. Wt: 303.5 g/mol
InChI Key: PMDIZNYHSROIKW-UHFFFAOYSA-N
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Description

3,7,8-Trichlorooxanthren-2-ol is a halogenated aromatic compound characterized by a xanthrenol backbone substituted with three chlorine atoms at positions 3, 7, and 6. This limits a detailed introduction beyond structural inferences.

Properties

CAS No.

82019-04-3

Molecular Formula

C12H5Cl3O3

Molecular Weight

303.5 g/mol

IUPAC Name

3,7,8-trichlorodibenzo-p-dioxin-2-ol

InChI

InChI=1S/C12H5Cl3O3/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4,16H

InChI Key

PMDIZNYHSROIKW-UHFFFAOYSA-N

SMILES

C1=C(C(=CC2=C1OC3=CC(=C(C=C3O2)Cl)Cl)Cl)O

Canonical SMILES

C1=C(C(=CC2=C1OC3=CC(=C(C=C3O2)Cl)Cl)Cl)O

Synonyms

2-hydroxy-3,7,8-trichloroDD
2-hydroxy-3,7,8-trichlorodibenzo-4-dioxin
2-hydroxy-3,7,8-trichlorodibenzo-p-dioxin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a comparative analysis based on substituent effects and methodologies from the provided sources.

Substituent Effects on Reactivity and Stability

  • 8-Nitro-2H-chromen-5-ol (): The nitro group (-NO₂) at position 8 introduces strong electron-withdrawing effects, stabilizing the chromenol ring and influencing reaction pathways (e.g., electrophilic substitution). Synthesis involves trifluoroethylacetic acid under controlled conditions, yielding a yellow solid with distinct NMR shifts (e.g., δ 11.11 ppm for the phenolic -OH) . Comparison: Chlorine substituents in 3,7,8-Trichlorooxanthren-2-ol may similarly stabilize the aromatic system but with less steric hindrance than nitro groups.
  • Methoxsalen (7-Methoxy-7H-furo[3,2-g][1]benzopyran-7-one, ) :

    • A methoxy (-OCH₃) group at position 9 enhances solubility in polar solvents (e.g., acetonitrile/water mixtures used in HPLC analysis) .
    • Comparison : Chlorine’s higher electronegativity compared to methoxy could reduce solubility but increase electrophilic reactivity.

Analytical Techniques

  • Methoxsalen :
    • Identified via IR spectroscopy (〈197K〉/〈197A〉 methods) and HPLC with a retention time matching standards .
    • Hypothetical Application : For this compound, IR would detect Cl-C stretching (~550–600 cm⁻¹), and HPLC retention times would differ due to altered polarity.

Data Table: Key Properties of Analogous Compounds

Compound Substituents Molecular Formula Key Reactivity/Solubility Traits Analytical Method (Source)
8-Nitro-2H-chromen-5-ol -NO₂ at C8, -OH at C5 C₉H₇NO₄ High stability due to nitro group $^1$H-NMR, column chromatography
Methoxsalen -OCH₃ at C9 C₁₂H₈O₄ Polar solubility (acetonitrile/water) IR, HPLC
This compound -Cl at C3,7,8, -OH at C2 Not provided Predicted lower solubility, higher stability Hypothetical: IR, HPLC

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